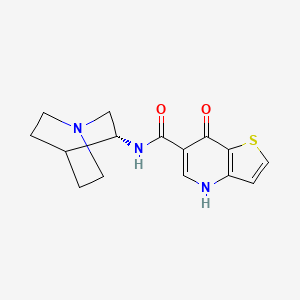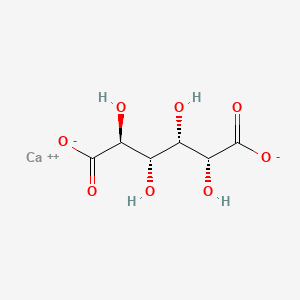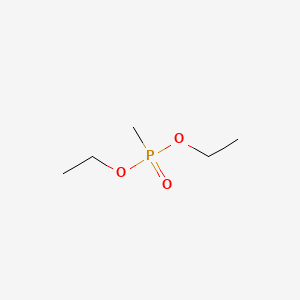
Diethyl methylphosphonate
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis and Characterization : DEMP and its derivatives have been synthesized and characterized using various methods. For instance, Uppal et al. (2018) synthesized diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate and characterized it through FTIR, FT-Raman UV-Vis, and DFT calculations (Uppal, Kour, Kumar, & Khajuria, 2018).
- Other Synthesis Methods : There are various other methods of synthesizing DEMP and its derivatives, such as asymmetric synthesis and microwave-assisted synthesis, which have been explored in depth in different studies (Smith, Yager, Phillips, & Taylor, 2003), (Reddy, Sadik, Peddanna, Reddy, Sravya, Grigory V, & Reddy, 2018).
Molecular Structure Analysis
- Structural and Vibrational Analysis : The structural and vibrational properties of DEMP derivatives have been analyzed using DFT calculations, showing correlations between thermodynamics and temperature (Uppal, Kour, Kumar, & Khajuria, 2018).
- Molecular Dynamics Simulations : The molecular structure and dynamics, particularly in different phases, have been studied using molecular dynamics simulations (Chen, Jin, Leeuw, Pringle, & Forsyth, 2013).
Chemical Reactions and Properties
- Chemical Behavior and Reactivity : The chemical behavior of DEMP derivatives has been explored through HOMO-LUMO studies and the analysis of chemical parameters such as ionization potential and electron affinity (Uppal, Kour, Kumar, & Khajuria, 2018).
- Corrosion Inhibition : DEMP derivatives have shown potential as corrosion inhibitors, with studies demonstrating their effectiveness in different environments (Moumeni, Chafaa, Kerkour, Benbouguerra, & Chafai, 2020).
Physical Properties Analysis
- Thermal Stability : The thermal stability of DEMP derivatives has been a subject of study, with thermogravimetric analysis providing insights into their stability under varying temperatures (Uppal, Kour, Kumar, & Khajuria, 2018).
Chemical Properties Analysis
- Electrochemical Properties : The electrochemical properties of DEMP derivatives, such as electron transfer reactions, have been investigated, providing valuable information on their potential applications (Oms, Maurel, Carré, Bideau, Vioux, & Leclercq, 2004).
Applications De Recherche Scientifique
Corrosion Inhibition : Phosphonates, including derivatives of DEMP, have been studied for their ability to inhibit corrosion in metals. For example, α-aminophosphonates like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate have shown significant inhibition efficiency on mild steel corrosion in hydrochloric acid solutions, making them useful in industrial pickling processes (Gupta et al., 2017).
Anticancer Activity : Certain DEMP derivatives have been studied for their potential anticancer properties. For instance, diethyl (6-amino-9H-purin-9-yl) methylphosphonate has been shown to induce apoptosis and cell cycle arrest in hepatocellular carcinoma cells, suggesting its utility as an anticancer agent (Qu et al., 2010).
Antimicrobial Properties : Alkylphosphonate derivatives synthesized from DEMP have displayed significant antimicrobial activities. These compounds, including diethyl (2-(benzothiazol-2-ylamino)ethoxy)methylphosphonate, exhibited promising antibacterial and antifungal activities, thus opening avenues for their application in the development of new antimicrobial drugs (Shaik et al., 2021).
Toxicological Studies : DEMP and its related compounds have been the subject of toxicological studies. Research on diethyl ethylphosphonate, a compound related to DEMP, revealed its male rat-specific renal toxicity, contributing to an understanding of the toxicological profiles of such compounds (Blumbach et al., 2000).
Antioxidant Properties : α-Hydroxyphosphonates derived from reactions involving phosphonates like DEMP have been investigated for their antioxidant properties, demonstrating their potential in combating oxidative stress (Naidu et al., 2012).
Metal Recovery : Bisphosphonates derived from DEMP have been explored as chelating systems for the recovery of strategic metals, highlighting the potential of DEMP derivatives in resource recovery and environmental applications (Dougourikoye et al., 2020).
Pyrolysis Studies : The pyrolysis of DEMP has been studied to understand its decomposition mechanisms, which are relevant to the incineration of organophosphorus chemical warfare agents. This research provides insights into the thermal degradation of such compounds (Zegers & Fisher, 1996).
Safety And Hazards
Propriétés
IUPAC Name |
1-[ethoxy(methyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O3P/c1-4-7-9(3,6)8-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYLZXREFNYPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218449 | |
| Record name | Diethyl methanephosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl methylphosphonate | |
CAS RN |
683-08-9 | |
| Record name | Diethyl methylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl methanephosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl methanephosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl methylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl methanephosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRX9AX7374 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R,3R,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 2-methoxyacetate](/img/structure/B1201860.png)
![2-[(4-Bromobenzyl)oxy]acetic acid](/img/structure/B1201861.png)


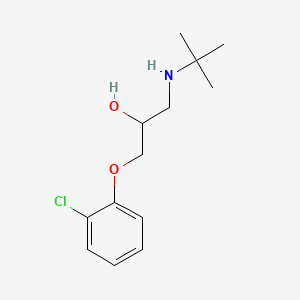

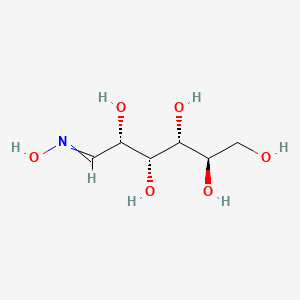
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-](/img/structure/B1201871.png)
![methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B1201872.png)
![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)
